Home > Products > Screening Compounds P96587 > (2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide - 300672-87-1

(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Catalog Number: EVT-2886571
CAS Number: 300672-87-1
Molecular Formula: C18H16F3NO3
Molecular Weight: 351.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide

    Compound Description: This compound is a potent antibacterial agent exhibiting significant activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis. It also displays activity against Mycobacterium smegmatis and M. marinum. Notably, it shows minimal cytotoxicity to human monocyte-derived macrophages [].

(2E)-3-(3,4-Dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This compound exhibits potent antibacterial activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis. It also displays strong activity against fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models. Notably, it shows low cytotoxicity to primary porcine monocyte-derived macrophages [].

(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This N-arylcinnamamide derivative exhibits strong antibacterial activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis. It effectively inhibits the growth of fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models []. It demonstrates low cytotoxicity towards primary porcine monocyte-derived macrophages.

(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

    Compound Description: This compound demonstrates significant antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis. It also shows efficacy against fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models []. Notably, it exhibits minimal cytotoxicity towards primary porcine monocyte-derived macrophages.

(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This compound exhibits potent antibacterial activity against both Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE) []. Additionally, it strongly inhibits Mycobacterium marinum growth, highlighting its broad-spectrum antibacterial potential.

(2E)-N-(3,5-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This compound exhibits potent antibacterial activity against both Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE) []. It also demonstrates a strong inhibitory effect on the growth of Mycobacterium smegmatis, highlighting its broad-spectrum antibacterial potential. Furthermore, it shows a significant effect on the inhibition of bacterial respiration.

(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This N-arylcinnamamide derivative exhibits potent antibacterial activity against both Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE) []. Additionally, it displays a strong inhibitory effect on the growth of Mycobacterium smegmatis, suggesting broad-spectrum antibacterial activity.

(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide

(2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide

    Compound Description: Among a series of ring-substituted N-arylcinnamanilides screened for antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, this compound emerged as the most potent agent, exhibiting an IC50 value of 0.58 µM []. Importantly, it displayed no significant cytotoxic effect on THP1-Blue™ NF-κB cells at concentrations up to 20 μM.

(2E)-N-[2,6-Dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

    Compound Description: This compound exhibited significant antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, with an IC50 value in the range of 2.0 to 4.3 µM, comparable to the clinically used standard, chloroquine []. Notably, it showed no significant cytotoxic effect on THP1-Blue™ NF-κB cells at concentrations up to 20 μM.

(2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

    Compound Description: In a study investigating the antimalarial activity of ring-substituted N-arylcinnamanilides, this compound demonstrated significant efficacy against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 []. Its IC50 value fell within the range of 2.0 to 4.3 µM, comparable to chloroquine's efficacy. Moreover, it displayed no significant cytotoxicity toward THP1-Blue™ NF-κB cells at concentrations up to 20 μM, indicating a potentially favorable safety profile.

(2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide

    Compound Description: This compound demonstrated notable antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 [], exhibiting an IC50 value within the range of 2.0 to 4.3 µM. This potency is comparable to that of chloroquine, a clinically used antimalarial drug. Furthermore, it exhibited no significant cytotoxic effect on THP1-Blue™ NF-κB cells at concentrations up to 20 μM, suggesting a potentially favorable safety profile.

(2E)-3-Phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide

    Compound Description: This compound showed promising antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 []. Its IC50 value fell within the range of 2.0 to 4.3 µM, comparable to that of chloroquine. Importantly, it did not exhibit significant cytotoxicity towards THP1-Blue™ NF-κB cells at concentrations up to 20 μM, indicating a potentially favorable safety profile.

(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide

    Compound Description: This compound demonstrated the highest potency within its series against four staphylococcal strains and Mycobacterium tuberculosis. It exhibited an MIC of 22.27 µM, highlighting its significant antibacterial activity [].

(2E)-3-Phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This compound exhibited significant antibacterial activity against a panel of four staphylococcal strains and Mycobacterium tuberculosis []. It showed a potent MIC of 27.47 µM, highlighting its efficacy against these bacterial pathogens.

(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide

    Compound Description: This N-arylcinnamamide derivative displayed notable antimycobacterial activity, specifically against Mycobacterium tuberculosis, with an MIC of 27.38 µM []. Furthermore, it exhibited a significant inhibitory effect on mycobacterial cell metabolism, further highlighting its potential as an antitubercular agent.

(2E)-N-(3,4-Dichlorophenyl)-3-phenylprop-2-enamide

    Compound Description: This N-arylcinnamamide derivative showed promising antimycobacterial activity, specifically against Mycobacterium tuberculosis, with an MIC of 27.38 µM []. Its potent inhibitory effect against M. tuberculosis highlights its potential as a lead compound for developing new antitubercular agents.

(2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide

    Compound Description: This compound exhibited potent antifungal activity against Bipolaris sorokiniana, with an MIC of 16.58 µM, highlighting its potential as a fungicidal agent [].

(2E)-N-(3-Methylphenyl)-3-phenylprop-2-enamide

    Compound Description: This N-arylcinnamamide derivative exhibited promising antifungal activity against Bipolaris sorokiniana, with an MIC of 33.71 µM, indicating its potential for development as a fungicide [].

(2E)-1-(4-Hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

    Compound Description: This compound demonstrated the most potent activity within its series as a reversible and selective human monoamine oxidase-B (hMAO-B) inhibitor []. It exhibited a Ki value of 0.33 ± 0.01 μM toward hMAO-B, with a selectivity index of 26.36. A molecular docking study revealed that a crucial factor in its selectivity and potency is the presence of a hydrogen-bond network in the hydroxylated chalcone with the N(5) atom of FAD.

(E)-3-(3,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one

    Compound Description: This chalcone derivative exhibited significant in vitro antimalarial activity. It interacted with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, similar to the test ligand (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one. Molecular docking studies revealed that it formed pi interactions with amino acid residues of the PfDHFR-TS ligand complexes [].

Properties

CAS Number

300672-87-1

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C18H16F3NO3

Molecular Weight

351.325

InChI

InChI=1S/C18H16F3NO3/c1-24-15-8-6-12(10-16(15)25-2)7-9-17(23)22-14-5-3-4-13(11-14)18(19,20)21/h3-11H,1-2H3,(H,22,23)/b9-7+

InChI Key

WBRIJCAHGHAQBK-VQHVLOKHSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.